molecular formula C11H15ClS B3377617 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene CAS No. 1341064-82-1

1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene

Cat. No.: B3377617
CAS No.: 1341064-82-1
M. Wt: 214.76
InChI Key: PXJTXQPBZWBSMC-UHFFFAOYSA-N
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Description

1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene is an organic compound with the molecular formula C11H15ClS. This compound is characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 3-chloro-2-methylpropyl chain and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene typically involves the reaction of 2-methylbenzenethiol with 3-chloro-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler sulfanyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH) are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated sulfanyl derivatives.

    Substitution: Hydroxyl or amine-substituted derivatives.

Scientific Research Applications

1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfanyl group interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s reactivity.

Comparison with Similar Compounds

  • 1-[(3-chloro-2-methylpropyl)sulfanyl]benzene
  • 1-[(2-methylpropyl)sulfanyl]-2-methylbenzene
  • 1-[(3-chloro-2-methylpropyl)sulfanyl]-3-methylbenzene

Uniqueness: 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene is unique due to the specific positioning of the chlorine and methyl groups, which influence its chemical reactivity and potential applications. The presence of both a sulfanyl group and a chlorine atom provides a versatile platform for various chemical transformations.

Properties

IUPAC Name

1-(3-chloro-2-methylpropyl)sulfanyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClS/c1-9(7-12)8-13-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJTXQPBZWBSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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